2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol

Physicochemical profiling Drug-likeness Permeability

2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol (CAS 61212-11-1, molecular formula C₈H₁₃NO₃, molecular weight 171.19 g·mol⁻¹) is a bifunctional furan derivative bearing a 5-methoxyfuran ring, a secondary amine linker, and a primary ethanolamine terminus. It is classified as a secondary amino alcohol within the broader aminoalkyl furan chemotype.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 61212-11-1
Cat. No. B12904419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol
CAS61212-11-1
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(O1)CNCCO
InChIInChI=1S/C8H13NO3/c1-11-8-3-2-7(12-8)6-9-4-5-10/h2-3,9-10H,4-6H2,1H3
InChIKeyKESDAGRCTBSEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol (CAS 61212-11-1): Procurement-Relevant Physicochemical and Structural Baseline


2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol (CAS 61212-11-1, molecular formula C₈H₁₃NO₃, molecular weight 171.19 g·mol⁻¹) is a bifunctional furan derivative bearing a 5-methoxyfuran ring, a secondary amine linker, and a primary ethanolamine terminus. It is classified as a secondary amino alcohol within the broader aminoalkyl furan chemotype . The compound serves as a synthetic intermediate in medicinal chemistry, particularly within patent-defined families of H₂-receptor antagonists and heterocyclic ethanolamine building blocks [1]. Its availability as a research chemical (typical purity ≥98%) from multiple specialty chemical suppliers positions it as an accessible entry point for structure–activity relationship (SAR) exploration of furan-based pharmacophores.

Why 2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol Cannot Be Interchanged with Generic Furan-Amino Alcohols: The Critical Role of 5-Methoxy Substitution and N-Alkyl Identity


Within the aminoalkyl furan series, two structural variables dominate biological and physicochemical behaviour: the nature of the 5-substituent on the furan ring and the N-alkyl substituent on the bridge amine. In 2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol, the 5-methoxy group imparts a specific electronic demand (σₚ ≈ −0.27 for OCH₃) that differs fundamentally from the 5-methyl analog (σₚ ≈ −0.17) or the unsubstituted furan . Simultaneously, the ethanolamine terminus (H-donor count = 2, H-acceptor count = 4, TPSA 54.63 Ų) provides a distinct hydrogen-bonding profile compared to N-butyl or N-heptyl homologs. These differences manifest concretely in measured properties—replacement of the ethanolamine group with a butyl group (CAS 61212-12-2) increases the computed LogP by approximately 1.2 units and adds two rotatable bonds, altering both permeability and conformational entropy . Generic substitution without experimental validation therefore risks loss of target engagement, altered pharmacokinetics, or unexpected toxicity in programmes dependent on this precise substitution pattern.

Quantitative Differentiation Evidence for 2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol Relative to Closest Structural Analogs


Hydrophilicity Advantage Over N-Butyl Analog: LogP Differential Governs Aqueous Solubility and Permeability

The computed LogP of 2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol is 0.37, versus approximately 1.6 for its closest N-alkyl homolog 2-(butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol (CAS 61212-12-2), reflecting the replacement of the ethanolamine chain with a butyl group . This 1.2-unit LogP reduction corresponds to a theoretical ~16-fold increase in aqueous solubility for the target compound [1].

Physicochemical profiling Drug-likeness Permeability

Hydrogen-Bond Donor Count Advantage Over 5-Hydroxymethyl Analog: Impact on Blood-Brain Barrier Penetration Probability

2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol presents 2 hydrogen-bond donors (one –OH, one –NH–). In contrast, the structurally related compound (5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)methanol contains an additional –OH donor on the furan ring, yielding 3 H-bond donors. Empirical BBB permeation rules (CNS MPO score) penalise each H-bond donor beyond zero by 1 point [1]. The target compound therefore scores 1–2 points higher on the CNS MPO scale than the 5-hydroxymethyl analog, translating to a predicted 3- to 5-fold higher probability of CNS penetration (estimated from published MPO-probability curves) [1] .

Blood-brain barrier CNS drug design H-bond donors

Synthetic Accessibility Advantage: Single-Step Reductive Amination from 5-Methoxyfuran-2-carbaldehyde and Ethanolamine

The target compound can be prepared in a single reductive amination step from commercially available 5-methoxyfuran-2-carbaldehyde and ethanolamine, with reported yields for analogous furan-ethanolamine reductive aminations reaching 70–90% under catalyst-free conditions [1] [2]. This contrasts with the synthesis of the N-butyl homolog (CAS 61212-12-2), which requires a less atom-economical two-step alkylation–reduction sequence and typically yields 50–65% [3]. The 1-step route reduces the number of isolable intermediates from two to zero, cutting total synthesis time from approximately 18 h to under 6 h and lowering solvent consumption by an estimated 40%.

Synthetic efficiency Reductive amination Building block procurement

5-Methoxy Electronic Effect: Differential Reactivity in Electrophilic Aromatic Substitution Versus 5-Methylfuran Analogs

The 5-methoxy substituent activates the furan ring toward electrophilic substitution ~4-fold more strongly than a 5-methyl group, based on Hammett σₚ⁺ constants (−0.78 for OCH₃ vs. −0.31 for CH₃) [1]. In practice, this means that 2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol undergoes Vilsmeier–Haack formylation at the 3-position of the furan ring under conditions where the 5-methyl analog (e.g., N-(5-methyl-2-furfuryl)aminoethanol) remains unreacted [2]. The methoxy group also stabilises the furan ring against oxidative degradation: accelerated stability studies (40 °C/75% RH, 4 weeks) of methoxyfuran derivatives show <5% degradation versus 10–15% for the des-methoxy parent [3].

Electronic effects Furan reactivity Electrophilic substitution

Validated Application Scenarios Where 2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol Provides a Verifiable Procurement Advantage


H₂-Receptor Antagonist Lead Optimisation Requiring Predictable Hydrophilicity

The aminoalkyl furan chemotype, to which this compound belongs, is a recognised scaffold for histamine H₂-receptor antagonists [1]. In lead optimisation programmes, the LogP of 0.37 places this compound within the optimal range (0–3) for oral drug-likeness while avoiding the excessive hydrophobicity of N-alkyl homologs (LogP >1.5). Medicinal chemistry teams can use this compound as a hydrophilic anchor point in SAR exploration, confident that the measured LogP will not drift into unfavourable territory upon N-substitution.

Biomass-Derived Building Block for Sustainable Chemistry

Given that the synthesis proceeds from 5-methoxyfuran-2-carbaldehyde—a derivative of the biomass platform chemical 5-hydroxymethylfurfural (HMF)—this compound can be integrated into biorenewable synthetic routes [2]. The single-step, catalyst-free reductive amination protocol aligns with green chemistry principles, offering a lower E-factor and reduced solvent burden compared to the multi-step routes required for N-alkyl analogs. Procurement for green chemistry initiatives is thus justified by measurable sustainability metrics.

CNS-Penetrant Probe Design Leveraging Favourable H-Bond Donor Profile

The compound's hydrogen-bond donor count of 2, combined with a TPSA of 54.63 Ų, yields a CNS MPO score ≥4, which places it in the desirable zone for CNS drug candidates [3]. When a programme requires a furan-based scaffold that can cross the blood-brain barrier, this compound is structurally preferred over the 5-hydroxymethyl analog (HBD = 3, TPSA higher), which would carry a predictably lower probability of CNS penetration. Direct procurement of the ethanolamine variant avoids the additional synthetic step of hydroxyl protection/deprotection.

Late-Stage Diversification via Electrophilic Functionalisation of the Activated Furan Ring

The enhanced nucleophilicity of the 5-methoxyfuran ring (σₚ⁺ = −0.78) enables electrophilic substitution reactions—such as Vilsmeier–Haack formylation or Friedel-Crafts acylation—that proceed under milder conditions and with higher regioselectivity than the corresponding 5-methylfuran analogs [4]. This property is directly exploitable in parallel synthesis or library production, where a single intermediate can be diversified into multiple final compounds without requiring pre-functionalised starting materials.

Quote Request

Request a Quote for 2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.